molecular formula C₁₈H₁₉D₅O₃ B1140699 (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol CAS No. 221093-38-5

(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol

Cat. No.: B1140699
CAS No.: 221093-38-5
M. Wt: 293.41
InChI Key:
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Description

(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₉D₅O₃ and its molecular weight is 293.41. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • The study of crystal structures provides insights into the molecular conformation, interactions, and potential reactivity of steroid derivatives. For instance, the structural analysis of a cardiac aglycone isolated from the root bark of Periploca sepium Bunge reveals the conformational characteristics of similar compounds, with specific focus on chair conformations of the rings and intramolecular hydrogen bonding, which could influence their biological activity and synthetic utility (Zhang et al., 2012).

  • Another aspect of research involves the synthesis of steroid derivatives, where different functional groups are introduced or modified to study their impact on the molecule's properties and reactivity. The synthesis and structural elucidation of bioactive triorganotin(IV) derivatives, for example, highlight the versatility of steroid frameworks in the development of compounds with potential antimicrobial and antitumor activities (Shaheen et al., 2014).

Biological Activity

  • Research into steroid derivatives often explores their biological activities, including antimicrobial, antifungal, and anticancer properties. For example, the synthesis of aromatic-steroid derivatives and their potential applications in medicinal chemistry are studied to develop new therapeutic agents with improved efficacy and selectivity (Valverde et al., 2013).

Material Science and Chemical Properties

  • Studies also extend into the material sciences, where the structural motifs of steroid derivatives are utilized in the synthesis of polymers and materials with unique properties. The development of polyurethane networks from fatty-acid-based aromatic triols is one such area, showcasing the incorporation of steroid-derived structures into polymers for potential applications in biodegradable materials and sustainable production processes (Lligadas et al., 2007).

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy-17beta-estradiol-16,16,17-d5, also known as DTXSID70857765 or (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, is the Estrogen Receptor . This receptor plays a crucial role in mediating the effects of estrogen, a key hormone in the regulation of various physiological processes.

Mode of Action

4-Hydroxy-17beta-estradiol-16,16,17-d5 interacts with its target, the Estrogen Receptor, as an agonist . This means it binds to the receptor and activates it, leading to a series of changes in the cell. The exact nature of these changes depends on the specific cellular context and the downstream pathways affected by the activation of the receptor.

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules, as in this compound, can potentially affect their pharmacokinetic and metabolic profiles .

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1/i7D2,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZFCKXEVSGWGS-WPSCEDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857765
Record name (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221093-38-5
Record name (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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